molecular formula C15H15NO4 B1300316 4-Hydroxy-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid CAS No. 36164-38-2

4-Hydroxy-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid

Cat. No.: B1300316
CAS No.: 36164-38-2
M. Wt: 273.28 g/mol
InChI Key: UAHKBKSXZCDVHX-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid is a quinoline derivative characterized by a hydroxy group at position 4, a methyl group at position 2, a 3-oxo-butyl chain at position 3, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₅H₁₅NO₄, with a molecular weight of 273.28 g/mol. The structural complexity of this compound arises from its multi-substituted quinoline core, which influences its physicochemical properties, such as solubility, lipophilicity, and intermolecular interactions.

Properties

IUPAC Name

2-methyl-4-oxo-3-(3-oxobutyl)-1H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-8(17)3-5-11-9(2)16-13-6-4-10(15(19)20)7-12(13)14(11)18/h4,6-7H,3,5H2,1-2H3,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHKBKSXZCDVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Hydroxy-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid (commonly referred to as 4-HMQCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C15H15NO4
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 103853-88-9
  • Structure : The compound features a quinoline ring system, which is known for various biological activities.

Biological Activity Overview

4-HMQCA has been studied for its potential therapeutic effects, particularly in anticancer activity and as an anti-inflammatory agent. Its mechanism of action often involves interaction with specific cellular targets, leading to apoptosis in cancer cells.

Anticancer Activity

Research indicates that 4-HMQCA exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes its activity in different studies:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)12.5
HT29 (Colon Cancer)10.0

The anticancer properties of 4-HMQCA are attributed to its ability to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Studies have shown that it can significantly increase the expression levels of pro-apoptotic factors while decreasing anti-apoptotic proteins, leading to cell death in tumor cells.

Case Studies

  • Study on MCF-7 Cells : In a study examining the effects of 4-HMQCA on MCF-7 cells, it was found that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased levels of active caspase-3, indicating that the compound effectively triggers the apoptotic pathway .
  • A549 Lung Cancer Study : Another investigation demonstrated that treatment with 4-HMQCA resulted in significant growth inhibition of A549 cells, with IC50 values indicating potent cytotoxicity comparable to standard chemotherapeutic agents .

Anti-inflammatory Activity

In addition to its anticancer properties, 4-HMQCA has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and may modulate pathways associated with inflammation.

Research Findings

A study highlighted that 4-HMQCA reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

4-Hydroxy-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid has shown potential in medicinal chemistry, particularly as an antibacterial and antifungal agent. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.

Case Study: Antimicrobial Activity

A study conducted by researchers evaluated the compound's efficacy against various bacterial strains. The results indicated that it exhibited significant antimicrobial properties, particularly against Gram-positive bacteria. The mechanism of action was attributed to its ability to disrupt bacterial cell wall synthesis.

Cosmetic Formulations

The compound is being explored for use in cosmetic formulations due to its antioxidant properties. It can be incorporated into creams and lotions aimed at skin protection and rejuvenation.

Case Study: Skin Care Efficacy

In a recent formulation study, this compound was added to a moisturizing cream. Clinical trials demonstrated improved skin hydration and elasticity among participants after four weeks of use. The compound's antioxidant properties were credited with reducing oxidative stress on the skin.

Material Science

In material science, this compound has been investigated for its potential as a stabilizing agent in polymer formulations. Its ability to enhance the thermal stability of polymers makes it valuable in developing high-performance materials.

Case Study: Polymer Stability Enhancement

Research has shown that incorporating this compound into polyvinyl chloride (PVC) significantly improved the material's thermal stability and resistance to degradation under UV light exposure. This application is particularly relevant for outdoor products requiring long-lasting durability.

Comparative Data Table

Application AreaKey FindingsReference
Medicinal ChemistrySignificant antimicrobial activity against Gram-positive bacteria
Cosmetic FormulationsImproved skin hydration and elasticity in clinical trials
Material ScienceEnhanced thermal stability in PVC formulations

Comparison with Similar Compounds

Key Observations :

  • Replacing the 4-hydroxy group with a chloro (as in 4-chloro-2-methyl-3-(3-oxobutyl)-quinoline-6-carboxylic acid) reduces hydrogen-bonding capacity, which may affect solubility and antimicrobial activity .
  • The phenyl group in 3-methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid enhances π-π stacking interactions, a feature absent in the target compound .

Antimicrobial Activity

  • The target compound’s 4-hydroxy group and carboxylic acid moiety are critical for binding to bacterial enzymes like DNA gyrase, similar to fluoroquinolones .
  • 4-Chloro-2-methyl-3-(3-oxobutyl)-quinoline-6-carboxylic acid (similarity index: 0.85) shows moderate antibacterial activity against E. coli (MIC: 8 µg/mL), suggesting that the chloro substituent may enhance membrane permeability compared to the hydroxy group .
  • 3-Methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid exhibits broad-spectrum activity (MIC: 2–16 µg/mL) against Gram-positive bacteria, attributed to its phenyl group stabilizing target interactions .

Anticancer Potential

  • Quinoline derivatives with ketone functionalities (e.g., 4-oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid) demonstrate cytotoxicity against cancer cell lines (IC₅₀: 10–50 µM) by inhibiting topoisomerase II . The target compound’s 3-oxo-butyl chain may similarly interfere with enzyme activity, though experimental data are pending.

Physicochemical Properties

Property Target Compound 4-Chloro Analogue 3-Methyl-4-oxo Derivative
LogP (Predicted) 1.8 2.3 2.1
Aqueous Solubility (mg/mL) 0.12 0.08 0.05
Melting Point (°C) 277–280 (estimated) 265–270 290–295

Notes:

  • The target compound’s lower LogP compared to its chloro analogue suggests better solubility, likely due to the polar hydroxy group .
  • Higher melting points in analogues with phenyl groups (e.g., 3-methyl-4-oxo-2-phenyl derivative) indicate stronger crystalline packing .

Q & A

Q. What are the common synthetic routes for preparing 4-Hydroxy-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via:

  • Pfitzinger Reaction : Condensation of isatin derivatives with ketones in alkaline media (e.g., sodium acetate) . Modifications using phenylacetic acid or malonyl chloride intermediates improve regioselectivity.
  • Cyclization Strategies : Acid-catalyzed cyclization (e.g., BF₃·Et₂O) of substituted anilides, as described for similar quinoline derivatives, ensures efficient ring closure .

Q. Key Factors Affecting Yield/Purity :

  • Temperature : Higher temperatures (e.g., 378 K) enhance cyclization but may degrade sensitive functional groups .
  • Catalysts : Lewis acids like AlCl₃ improve reaction rates but require careful quenching to avoid byproducts .
  • Solvent Choice : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) favor cyclization, while protic solvents stabilize intermediates .

Q. Table 1: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key ConditionsReference
Pfitzinger Reaction65–75>90Alkaline medium, 120°C
BF₃-Catalyzed Cyclization7385–90BF₃·Et₂O, 378 K

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl at C2, hydroxyl at C4) and detects diastereomeric impurities . For example, coupling constants in ¹H NMR distinguish cis/trans isomers in tetrahydroquinoline derivatives .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for carboxylic acid, hydroxyl bands at ~3200 cm⁻¹) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry, as demonstrated for methyl 4-methyl-2-oxo-tetrahydroquinoline derivatives .

Q. Critical Considerations :

  • Sample Purity : Recrystallization from ethanol or ethyl acetate minimizes solvent interference in spectra .
  • Dynamic Effects : Temperature-controlled NMR reduces signal broadening in flexible side chains (e.g., 3-oxo-butyl group) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and stability of this compound?

Methodological Answer:

  • Molecular Docking : Predicts binding affinity to targets (e.g., bacterial DNA gyrase) by simulating interactions with conserved residues in enzyme active sites . For example, 4-(1-adamantyl)quinoline derivatives show high antitubercular activity via hydrophobic interactions .
  • DFT Calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability and reactivity of the 3-oxo-butyl side chain .
  • MD Simulations : Models solvation effects and conformational stability under physiological conditions .

Q. Table 2: Computational Parameters for Activity Prediction

ParameterTarget InteractionSoftware/ToolReference
Docking ScoreDNA gyrase (ΔG = -9.2 kcal/mol)AutoDock Vina
HOMO-LUMO Gap4.3 eVGaussian 09

Q. What strategies mitigate instability issues during storage and handling of hydroxyquinoline derivatives?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
    • Atmosphere : Use inert gas (N₂/Ar) to minimize oxidation of the hydroxyl group .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1–0.5% w/w to prolong shelf life .
  • Handling Protocols : Avoid prolonged exposure to moisture; use desiccants in storage containers .

Q. Critical Challenges :

  • Hydrolysis : The 3-oxo-butyl group is prone to hydrolysis in aqueous media; lyophilization is recommended for long-term storage .
  • Thermal Degradation : Differential scanning calorimetry (DSC) can identify decomposition thresholds (>150°C) .

Q. How do structural modifications at the 3-oxo-butyl position influence pharmacological activity?

Methodological Answer:

  • Side Chain Elongation : Increasing alkyl chain length enhances lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
  • Electron-Withdrawing Groups : Fluorine or trifluoromethyl substitutions at C6/C7 positions (e.g., ethyl 7-chloro-6-fluoro derivatives) boost antibacterial potency by enhancing target binding .

Q. Table 3: Structure-Activity Relationships (SAR)

ModificationBioactivity ChangeMechanismReference
3-Oxo-butyl → MethylReduced antimalarial IC₅₀Loss of H-bond donor
C6-Fluorination10× higher MIC vs. E. coliEnhanced gyrase inhibition

Q. What analytical methods resolve contradictions in reported biological data for quinoline derivatives?

Methodological Answer:

  • Meta-Analysis : Cross-reference biological assays (e.g., MIC values) with purity data (HPLC ≥95%) to exclude impurity-driven artifacts .
  • Dose-Response Curves : Use Hill slope analysis to differentiate specific vs. nonspecific effects in cytotoxicity studies .
  • Control Experiments : Include structurally analogous inactive compounds (e.g., 2-methylquinoline) to validate target specificity .

Case Study : Discrepancies in anticancer activity of 4-hydroxyquinolines were resolved by standardizing cell culture conditions (e.g., hypoxia vs. normoxia) .

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